molecular formula C9H17Cl B7990399 2-Chloro-6,6-dimethyl-1-heptene

2-Chloro-6,6-dimethyl-1-heptene

Cat. No.: B7990399
M. Wt: 160.68 g/mol
InChI Key: JHVINVVPYBEENS-UHFFFAOYSA-N
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Description

2-Chloro-6,6-dimethyl-1-heptene is an organic compound with the molecular formula C9H17Cl. It is a chlorinated derivative of heptene, characterized by the presence of a chlorine atom and two methyl groups attached to the heptene backbone. This compound is used as an intermediate in various chemical syntheses and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6,6-dimethyl-1-heptene typically involves the chlorination of 6,6-dimethyl-1-heptene. One common method includes the reaction of 6,6-dimethyl-1-heptene with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,6-dimethyl-1-heptene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, ammonia, or sodium alkoxides in polar solvents.

    Addition Reactions: Halogens (e.g., bromine), hydrogen halides (e.g., hydrochloric acid), under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution Reactions: Formation of alcohols, amines, or ethers.

    Addition Reactions: Formation of dihalides or haloalkanes.

    Oxidation Reactions: Formation of alcohols or ketones.

Scientific Research Applications

2-Chloro-6,6-dimethyl-1-heptene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: In the study of biochemical pathways involving chlorinated hydrocarbons.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly antifungal agents like terbinafine.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6,6-dimethyl-1-heptene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the compound susceptible to nucleophilic substitution reactions. The double bond in the heptene backbone allows for addition reactions with electrophiles. These reactions are facilitated by the molecular structure and the presence of reactive sites.

Comparison with Similar Compounds

    6,6-Dimethyl-1-heptene: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Bromo-6,6-dimethyl-1-heptene: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    6,6-Dimethyl-2-heptene-4-yne: Contains an additional triple bond, leading to different reactivity patterns.

Uniqueness: 2-Chloro-6,6-dimethyl-1-heptene is unique due to the presence of both a chlorine atom and a double bond, which allows it to participate in a wide range of chemical reactions. Its structure makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Properties

IUPAC Name

2-chloro-6,6-dimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c1-8(10)6-5-7-9(2,3)4/h1,5-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVINVVPYBEENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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